

Technical Guide: 1-(2-Chlorobenzoyl)pyrrolidine (CAS 70657-66-8)

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Compound of Interest

Compound Name: 1-(2-Chlorobenzoyl)pyrrolidine

CAS No.: 70657-66-8

Cat. No.: B2976824

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Part 1: Technical Profile & Physicochemical Properties

1-(2-Chlorobenzoyl)pyrrolidine is a tertiary amide formed by the condensation of 2-chlorobenzoic acid derivatives with pyrrolidine. It serves as a privileged scaffold in drug discovery, particularly in the synthesis of GPCR ligands (e.g., Cannabinoid CB1 antagonists) and antimicrobial agents.

Chemical Identity

| Property | Detail |
|-------------------|--------------------------------------------|
| CAS Number | 70657-66-8 |
| IUPAC Name | (2-Chlorophenyl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C ₁₁ H ₁₂ ClNO |
| Molecular Weight | 209.67 g/mol |
| SMILES | <chem>Clc1ccccc1C(=O)N2CCCC2</chem> |
| InChI Key | XIUPKYDFTUADKF-UHFFFAOYSA-N |

Physicochemical Specifications

Note: Experimental values for this specific CAS are rare in public literature; values below represent consensus data for the structural class.

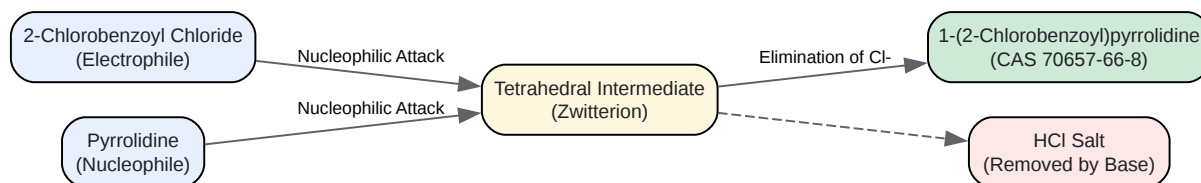
| Parameter | Value / Description |
|----------------------|---------------------------------------------------------------------------------|
| Physical State | Viscous oil or low-melting solid (off-white to pale yellow) |
| Boiling Point | Predicted: ~340–350°C at 760 mmHg |
| Density | ~1.2 g/cm ³ |
| LogP (Octanol/Water) | 2.3 (Predicted) – Indicates moderate lipophilicity suitable for CNS penetration |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |

Part 2: Synthesis & Experimental Protocol

Mechanistic Pathway

The synthesis follows a nucleophilic acyl substitution (Schotten-Baumann type) mechanism. The nitrogen lone pair of pyrrolidine attacks the electrophilic carbonyl carbon of 2-

chlorobenzoyl chloride. The reaction requires a base to neutralize the liberated HCl, driving the equilibrium forward.



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Caption: Nucleophilic acyl substitution pathway for the formation of **1-(2-Chlorobenzoyl)pyrrolidine**.

Optimized Bench Protocol

Scale: 10 mmol | Yield: ~85-92%

Reagents:

- 2-Chlorobenzoyl chloride (1.75 g, 10 mmol)
- Pyrrolidine (0.85 g, 12 mmol)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
- Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

- Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add 2-chlorobenzoyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath.
 - Expert Insight: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to bis-acylation impurities or hydrolysis if moisture is present.
- Addition: Mix pyrrolidine with the base (Et₃N) in 5 mL of DCM. Add this mixture dropwise to the cold acid chloride solution over 15 minutes.

- Why this order? Adding the amine to the acid chloride ensures the acid chloride is in excess initially, preventing the formation of symmetrical anhydride byproducts.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot ($R_f \sim 0.4$).
- Work-up (Self-Validating Step):
 - Wash the organic layer with 1M HCl (2 x 10 mL). Purpose: Removes unreacted pyrrolidine and amine base.
 - Wash with Sat. NaHCO_3 (2 x 10 mL). Purpose: Removes unreacted 2-chlorobenzoic acid (hydrolysis byproduct).
 - Wash with Brine, dry over Na_2SO_4 , and concentrate in vacuo.^{[1][2]}
- Purification: If the oil is colored, pass through a short silica plug eluting with 20% EtOAc/Hexane.

Part 3: Characterization & Quality Control

To validate the identity of CAS 70657-66-8, researchers should look for the following spectroscopic signatures.

NMR Spectroscopy (Predicted)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
|---------------------|-----------------------|-----------------------------------------------------------|-------------------------------------|
| ^1H NMR | 7.30 – 7.45 | Multiplet (4H) | Aromatic protons (2-Cl-phenyl ring) |
| 3.65 | Triplet (2H) | N-CH ₂ (Pyrrolidine ring, adjacent to C=O) | |
| 3.15 | Triplet (2H) | N-CH ₂ (Pyrrolidine ring, restricted rotation) | |
| 1.85 – 2.00 | Multiplet (4H) | C-CH ₂ -C (Pyrrolidine central methylenes) | |
| ^{13}C NMR | ~167.0 | Singlet | Carbonyl (C=O) |
| ~130-135 | Singlets | Aromatic ipso/ortho carbons | |

Expert Note: Due to the amide bond's partial double-bond character (restricted rotation), the pyrrolidine ring protons often appear as two distinct sets of signals (rotamers) at room temperature.

Mass Spectrometry

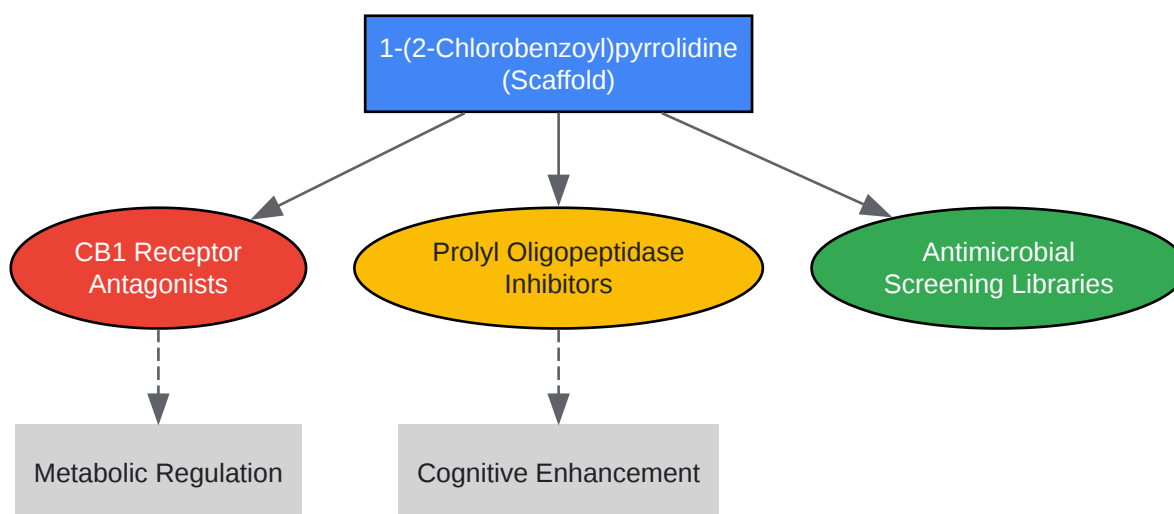
- Method: ESI-MS (Positive Mode)
- Expected Signal: m/z 210.07 $[\text{M}+\text{H}]^+$ and 212.07 $[\text{M}+\text{H}+2]^+$.
- Isotope Pattern: A characteristic 3:1 ratio for the ^{35}Cl and ^{37}Cl isotopes confirms the presence of the chlorine atom.

Part 4: Applications in Drug Discovery[6][7]

1-(2-Chlorobenzoyl)pyrrolidine is not just a solvent or reagent; it is a pharmacophore fragment used in "Fragment-Based Drug Design" (FBDD).

Therapeutic Areas[6]

- **Cannabinoid Receptor Antagonists:** The 2-chlorophenyl amide motif is a key binding element in CB1 receptor antagonists, used to probe appetite regulation and metabolic disorders.
- **Antimicrobial Agents:** Pyrrolidine amides exhibit activity against gram-positive bacteria by disrupting cell wall synthesis pathways.
- **Enzyme Inhibitors:** Structural analogs are investigated as inhibitors of Prolyl Oligopeptidase (POP), an enzyme linked to cognitive disorders.



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Caption: Pharmacological application map of the 2-chlorobenzoyl pyrrolidine scaffold.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

- Ventilation: All operations involving the acid chloride precursor must be performed in a functioning fume hood to avoid inhalation of HCl vapors.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (precursor).

References

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- 3. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
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- 5. Pyrrolidine - CAS 123-75-1, C₄H₉N, 71.12 g/mol, Boiling Point 87 °C, Density 866 kg/m³, Clear Colorless Liquid, 98.0% Assay at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [[tradeindia.com](https://www.tradeindia.com)]
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